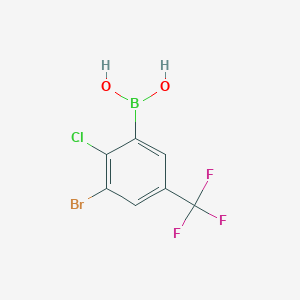

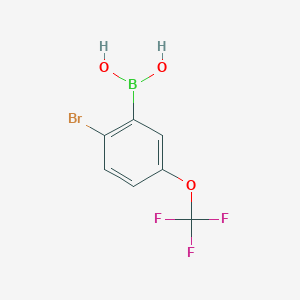

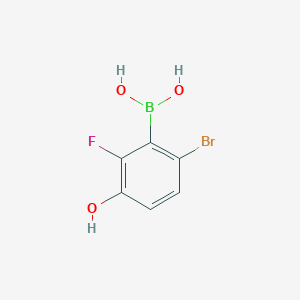

![molecular formula C8H6ClN3O2 B1521998 8-Cloro-metil [1,2,4]triazolo[4,3-a]piridina-3-carboxilato CAS No. 1193387-58-4](/img/structure/B1521998.png)

8-Cloro-metil [1,2,4]triazolo[4,3-a]piridina-3-carboxilato

Descripción general

Descripción

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antifúngicas

Se ha encontrado que este compuesto exhibe una actividad antifúngica significativa. Los investigadores han sintetizado derivados de 1,2,4-triazolo[4,3-a]piridina que contienen moieties de hidrazona, que demostraron buenas propiedades antifúngicas . Estos hallazgos sugieren un potencial para desarrollar nuevos agentes antifúngicos que podrían abordar la creciente prevalencia de infecciones fúngicas multirresistentes.

Potencial Anticancerígeno

Las características estructurales de los derivados de 1,2,4-triazolo[4,3-a]piridina, incluida la variante de 8-cloro metil, se han asociado con la actividad anticancerígena. Los estudios indican que estos compuestos pueden ser efectivos contra varias líneas celulares cancerosas, proporcionando una vía para el desarrollo de nuevos fármacos anticancerígenos .

Eficacia Antimicrobiana

En el ámbito de la investigación antimicrobiana, los derivados de 1,2,4-triazolo[4,3-a]piridina han mostrado una actividad antimicrobiana de amplio espectro. Esto incluye la acción contra bacterias Gram-positivas y Gram-negativas, lo cual es crucial en la lucha contra los patógenos multirresistentes .

Manejo de la Diabetes

Algunos derivados de esta clase de compuestos se han utilizado en el tratamiento de la diabetes tipo 2. Por ejemplo, se han incorporado a la estructura de los inhibidores de la dipeptidil peptidasa 4 (DPP-4), que son una clase de medicamentos utilizados para controlar los niveles de azúcar en la sangre en pacientes diabéticos .

Terapéutica Cardiovascular

Los derivados de 1,2,4-triazolo[4,3-a]piridina se han explorado por su potencial en el tratamiento de trastornos cardiovasculares. Sus propiedades farmacológicas pueden contribuir al desarrollo de nuevos tratamientos para diversas afecciones cardíacas .

Trastornos Neurológicos

Existe evidencia que sugiere que estos compuestos pueden actuar como antagonistas del receptor neuroquinina-3, lo que puede tener aplicaciones terapéuticas para los trastornos de las hormonas sexuales. Además, se han estudiado por sus propiedades antiepilépticas, lo que podría conducir a nuevos tratamientos para la epilepsia .

Inflamación y Manejo del Dolor

Los compuestos de esta clase se han identificado como posibles antagonistas de P2X7, que podrían utilizarse en el tratamiento de afecciones acompañadas de inflamación, incluida la artritis reumatoide, el dolor neuropático y el dolor inflamatorio .

Química Medicinal y Descubrimiento de Fármacos

La estructura de la acilhidrazona, a menudo presente en estos derivados, se considera un importante farmacóforo en el descubrimiento de fármacos. Estos compuestos sirven como materiales de partida útiles para sintetizar heterociclos bioactivos, que son cruciales en el desarrollo de nuevos medicamentos .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are currently under investigation. As a compound used for proteomics research

Result of Action

Some compounds in the triazolo[4,3-a]pyridine class have shown antiproliferative activities against cancer cells , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the cell. For instance, the compound is a solid and is stored at room temperature , indicating that it is stable under these conditions.

Análisis Bioquímico

Biochemical Properties

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in proteomics research, potentially affecting their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism may result in altered metabolic flux and changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For example, it may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate may change over time due to factors such as stability and degradation . This compound is generally stable at room temperature, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, degradation of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate may occur, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro or in vivo settings may reveal additional effects on cellular function, such as changes in cell viability, proliferation, or differentiation.

Dosage Effects in Animal Models

The effects of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate in animal models vary with different dosages . At low doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or enhancement of cellular function. At high doses, toxic or adverse effects may be observed, including cellular toxicity, organ damage, or disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components. The effects on metabolic pathways may include changes in the levels of key metabolites, alterations in metabolic flux, and modulation of enzyme activity.

Transport and Distribution

The transport and distribution of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the distribution of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate within tissues, affecting its localization and activity.

Subcellular Localization

The subcellular localization of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is critical for its activity and function . This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism.

Propiedades

IUPAC Name |

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-10-6-5(9)3-2-4-12(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKPCXIZBJLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C2N1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188502 | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-58-4 | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

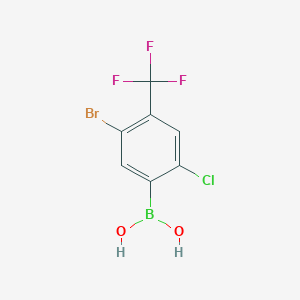

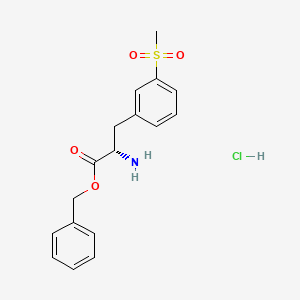

![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)

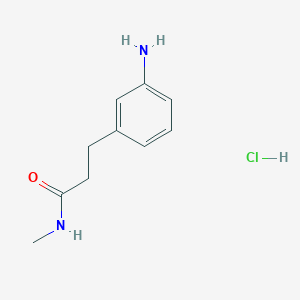

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

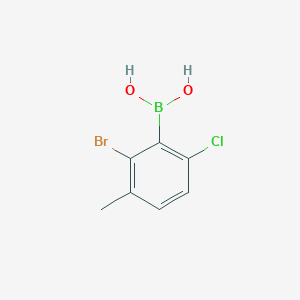

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)